Product packaging for ST-168(Cat. No.:)

ST-168

Cat. No.: B1193632
M. Wt: 1010.7625
InChI Key: XIUWBGIKSXLESW-UHFFFAOYSA-N
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Description

Evolution of Targeted Therapies in Cancer Research

The landscape of cancer treatment has dramatically evolved over the past decades. Historically, chemotherapy, characterized by its non-selective targeting of rapidly dividing cells, formed the cornerstone of systemic cancer therapy. While effective in many cases, its broad cytotoxicity often led to significant adverse effects and limitations in efficacy due to resistance development nih.gov. The advent of molecular and cellular biology studies in the early 1980s marked a pivotal turning point, leading to the development of targeted therapies nih.gov. These therapies are designed to specifically interfere with molecular targets that are aberrantly activated or overexpressed in cancer cells, sparing healthy cells to a greater extent unesp.brwikipedia.org. Early successes, such as imatinib (B729) for chronic myeloid leukemia (CML), demonstrated the profound impact of precisely targeting oncogenic drivers, leading to significant improvements in patient survival and quality of life nih.govwikipedia.org. This shift towards precision medicine, driven by the identification of specific genetic alterations and cancer-causing pathways, continues to accelerate the discovery of novel therapeutic agents unesp.brwikipedia.org.

Rationale for Concurrent Inhibition of PI3K and MEK Signaling Pathways in Cancer Pathophysiology

Despite the successes of single-targeted therapies, cancer cells often develop resistance through compensatory activation of alternative signaling pathways or feedback loops. This has underscored the rationale for concurrently inhibiting multiple critical pathways, particularly the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which are central to oncogenesis and frequently interact.

The RAS/RAF/MEK/ERK (also known as MAPK) signaling pathway is a fundamental intracellular cascade that regulates essential cellular processes including cell proliferation, differentiation, and survival. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates a sequential phosphorylation cascade involving RAS GTPases, RAF kinases, MEK (MAPK/ERK kinase), and ultimately ERK (extracellular signal-regulated kinase). Aberrant activation of this pathway, often driven by oncogenic mutations in upstream components like RAS (e.g., KRAS, HRAS, NRAS) and RAF (e.g., BRAF), is a hallmark of over one-third of all human cancers, including a significant fraction of melanomas, non-small cell lung cancer, and colorectal carcinoma. Constitutive activation of this pathway promotes uncontrolled cell growth, inhibits apoptosis, and contributes to malignant transformation.

The PI3K/AKT/mTOR (PAM) signaling pathway is another highly conserved and frequently dysregulated pathway in human cancers, playing a crucial role in cell survival, growth, proliferation, and metabolism. Upon activation, PI3K generates phosphatidylinositol-3,4,5-triphosphate (PIP3), which recruits and activates AKT (Protein Kinase B). Activated AKT, in turn, phosphorylates numerous downstream substrates, including mTOR (mammalian target of rapamycin), regulating processes such as protein synthesis, cell cycle progression, and apoptosis. Dysregulation of the PI3K/AKT/mTOR pathway, often due to activating mutations in PIK3CA, loss of function in the tumor suppressor PTEN, or amplification of AKT isoforms, is commonly observed across various cancer types and is implicated in treatment resistance.

The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are not isolated entities but rather intricately interconnected through extensive cross-talk and compensatory feedback loops. Inhibition of one pathway can often lead to the compensatory upregulation and reactivation of the other, limiting the efficacy of single-agent therapies and contributing to drug resistance. For instance, MEK inhibition can disrupt negative feedback loops from ERK, leading to the activation of positive feedback loops involving RAS and PI3K, thus diverting the signal through the PI3K pathway. Similarly, inhibition of the PI3K/AKT/mTOR pathway can trigger compensatory activation of the MAPK/MEK/ERK pathway. This intricate interplay provides a strong rationale for concurrent targeting of both pathways to achieve more comprehensive and sustained anti-tumor effects, prevent resistance, and enhance therapeutic outcomes.

Role of PI3K/AKT/mTOR Signaling Pathway in Oncogenesis

Development of Multifunctional Single-Agent Compounds in Drug Discovery

The recognition of interconnected signaling networks and the challenges of drug resistance have spurred the development of multifunctional single-agent compounds, also known as molecular hybrids or dual-targeting agents. These compounds are designed to simultaneously modulate multiple disease-relevant targets or pathways within a single molecule, offering potential advantages over combination therapies, such as reduced molecularity, improved pharmacokinetics, and a lower risk of drug-drug interactions.

ST-168 is a notable example of such a multifunctional compound, specifically designed as a bifunctional MEK/PI3K inhibitor. Its development was driven by a structure-based design approach, leveraging the scaffolds of known single-pathway inhibitors: the PI3K inhibitor ZSTK474 and the MEK inhibitor PD0325901.

Preclinical studies have demonstrated that this compound exhibits improved inhibitory activity against key components of both pathways compared to its predecessor, ST-162. In in vitro enzymatic inhibition assays, this compound showed a 2.2-fold improvement in MEK1 inhibition. Furthermore, it displayed significantly enhanced inhibition across various PI3K isoforms: 2.8-fold against PI3Kα, 2.7-fold against PI3Kβ, a remarkable 23-fold against PI3Kδ, and 2.5-fold against PI3Kγ, all relative to ST-162.

The enhanced inhibitory profile of this compound translated into superior anti-tumor efficacy in preclinical models. In an A375 melanoma spheroid tumor model, this compound demonstrated superior tumoricidal efficacy compared to ST-162. It also showed dose-dependent inhibition of AKT and ERK phosphorylation in retinal cell lines (661W and ARPE-19), confirming its dual inhibitory action at the cellular level. Importantly, studies also suggest that this compound possesses a favorable ocular toxicity profile compared to single MEK inhibitors like PD0325901, indicating a potentially improved safety profile for clinical translation.

The detailed research findings for this compound's improved inhibitory activity are summarized in the table below:

Target/IsoformFold Improvement in Inhibition (vs. ST-162)
MEK12.2
PI3Kα2.8
PI3Kβ2.7
PI3Kδ23
PI3Kγ2.5
Data derived from in vitro enzymatic inhibition assays.

The development of this compound exemplifies the growing trend in drug discovery towards designing single agents that can effectively target multiple oncogenic pathways. This strategy holds significant promise for overcoming resistance and improving therapeutic outcomes in cancers driven by complex and interconnected signaling networks.

Properties

Molecular Formula

C41H44F5IN10O7

Molecular Weight

1010.7625

IUPAC Name

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

InChI

InChI=1S/C41H44F5IN10O7/c42-28-7-6-27(35(34(28)44)48-30-8-5-26(47)25-29(30)43)38(59)53-64-24-23-63-22-21-62-20-19-60-16-9-33(58)54-10-12-55(13-11-54)39-50-40(56-14-17-61-18-15-56)52-41(51-39)57-32-4-2-1-3-31(32)49-37(57)36(45)46/h1-8,25,36,48H,9-24H2,(H,53,59)

InChI Key

XIUWBGIKSXLESW-UHFFFAOYSA-N

SMILES

O=C(NOCCOCCOCCOCCC(N1CCN(C2=NC(N3C(C(F)F)=NC4=CC=CC=C34)=NC(N5CCOCC5)=N2)CC1)=O)C6=CC=C(F)C(F)=C6NC7=CC=C(I)C=C7F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-168;  ST 168;  ST168.

Origin of Product

United States

Structure Guided Design and Synthesis of St 168

Design Principles for Bifunctional MEK/PI3K Inhibitors

The design of bifunctional MEK/PI3K inhibitors like ST-168 is rooted in the understanding that these two signaling pathways often exhibit redundant and reciprocal roles in cancer progression and resistance to therapy nih.gov. Concurrent inhibition of both pathways is a strategy to achieve more robust anti-tumor effects and circumvent resistance mechanisms researchgate.netnih.gov.

This compound was synthesized through the covalent linking of structural analogs derived from known ATP-competitive PI3K inhibitors and ATP-noncompetitive MEK inhibitors researchgate.netresearchgate.netcolab.ws. This strategic linking allows for a single chemical entity to engage and inhibit both targets simultaneously. The linking strategy was designed to retain the key structural elements crucial for the inhibitory activity of the precursor compounds nih.gov.

Structure-based design methodologies played a crucial role in optimizing this compound for enhanced target engagement. This involved analyzing the three-dimensional structures of the target enzymes (MEK1 and PI3K isoforms) and their interactions with ligands nih.govnih.gov. Docking analysis, for instance, helped in understanding the favorable positioning of functional groups, such as the amide carbonyl group of the PI3K pharmacophore in this compound, which showed close proximity to hydrogen bond donor residues in the PI3K catalytic site, contributing to improved binding affinity nih.gov. The design aimed to achieve potent biochemical and cellular activity, translating to effective in vivo activity acs.org.

Strategic Covalent Linking of Analogues

Precursor Compounds and Lead Optimization

The development of this compound involved the modification and combination of established lead compounds known for their selective inhibition of either PI3K or MEK.

ZSTK474 (PubChem CID: 11647372) is an orally bioavailable, ATP-competitive pan-PI3K inhibitor guidetopharmacology.orginvivochem.comprobes-drugs.org. In the design of this compound, derivatives of ZSTK474 were utilized. Specifically, modifications were made to a single morpholine (B109124) group of ZSTK474, substituting it with various 2-aminoethyl functional groups researchgate.netcolab.ws. While some substitutions, like those with piperazine (B1678402), initially led to a reduction in PI3K inhibition, N-acetylation of such analogs helped restore the PI3K isoform inhibition profile similar to that of ZSTK474 researchgate.net. This demonstrated the sensitivity of this region to structural changes and guided the design of the PI3K-targeting portion of this compound.

PD0325901 (PubChem CID: 9826528), also known as Mirdametinib, is a selective and non-ATP-competitive MEK inhibitor wikipedia.orgcenmed.comfishersci.co.ukharvard.edu. Analogs of PD0325901 were covalently linked to the PI3K inhibitor derivatives to create the bifunctional compound this compound researchgate.netnih.govresearchgate.net. The linker attachment in this compound was specifically designed to retain the crucial ethoxyhydroxamate structural element found in PD0325901, which is essential for MEK1 inhibition nih.gov. This approach ensured that the MEK-inhibiting component of this compound maintained its potency.

This compound was developed as a structural analog of a previous lead compound, ST-162 (PubChem CID: Not found in searches, but referred to as "compound 4" in nih.govacs.orgresearchgate.netnih.gov). Comparative studies demonstrated that this compound exhibited improved inhibitory activity compared to ST-162 nih.govacs.orgresearchgate.netresearchgate.net.

Table 1: Comparative Enzymatic Inhibition Data for this compound, ST-162, and PD0325901

CompoundMEK1 IC₅₀ (nM)PI3Kα IC₅₀ (fold improvement vs. ST-162)PI3Kβ IC₅₀ (fold improvement vs. ST-162)PI3Kδ IC₅₀ (fold improvement vs. ST-162)PI3Kγ IC₅₀ (fold improvement vs. ST-162)
This compound182 nih.gov2.8 nih.govacs.org2.7 nih.govacs.org23 nih.govacs.org2.5 nih.govacs.org
ST-162398 nih.gov----
PD032590115 nih.govN/AN/AN/AN/A

Note: Fold improvement for PI3K isoforms for this compound is relative to ST-162. N/A indicates not applicable as PD0325901 is a MEK-specific inhibitor.

This compound demonstrated a 2.2-fold improvement in MEK1 inhibition compared to ST-162 nih.govacs.org. More significantly, this compound showed substantial improvements in inhibiting various PI3K isoforms: 2.8-fold for PI3Kα, 2.7-fold for PI3Kβ, a remarkable 23-fold for PI3Kδ, and 2.5-fold for PI3Kγ, all relative to ST-162 in in vitro enzymatic inhibition assays nih.govacs.org. Beyond enzymatic activity, this compound also exhibited superior tumoricidal efficacy over ST-162 in an A375 melanoma spheroid tumor model and was more effective in promoting tumor control when administered orally in an A375 melanoma mouse model, confirming its bioavailability and efficacy for combined in vivo MEK1/PI3K inhibition nih.govacs.orgresearchgate.netresearchgate.net.

Analogs of MEK Inhibitors (e.g., PD0325901) in Compound Design

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

SAR studies were instrumental in optimizing the inhibitory profile of this compound, focusing on the impact of structural changes on its dual-target activity.

Influence of Structural Modifications on Inhibitory Activity

Comparative studies demonstrated that this compound exhibits significantly improved inhibitory activity against MEK1 and various PI3K isoforms compared to its precursor, ST-162 (referred to as "compound 4"). Specifically, this compound showed a 2.2-fold improvement in MEK1 inhibition. For the Class I PI3K isoforms, it demonstrated a 2.8-fold improvement against PI3Kα, 2.7-fold against PI3Kβ, a notable 23-fold improvement against PI3Kδ, and 2.5-fold against PI3Kγ in in vitro enzymatic inhibition assays. wikipedia.orgwikipedia.orgunesp.brnih.gov

Further structural modifications, particularly those involving the replacement of the morpholine group in ZSTK474 (a known PI3K inhibitor), were explored to understand their influence on PI3K isoform inhibition. Analogs featuring pendant hydroxyl or methoxy (B1213986) groups largely maintained low nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms. In contrast, derivatives with pendant amino groups showed a significant reduction in inhibitory potency. wikipedia.org The attachment of an extended PEG linker, as seen in compounds like 6r and 6s, was observed to lead to reduced MEK1 inhibition potency, likely due to less favorable steric or electronic interactions within the MEK1 allosteric pocket. wikipedia.org

Table 1: Fold Improvement in Inhibitory Activity of this compound vs. ST-162

TargetFold Improvement (this compound vs. ST-162)
MEK12.2
PI3Kα2.8
PI3Kβ2.7
PI3Kδ23
PI3Kγ2.5

Evaluation of Key Pharmacophoric Elements for Dual Target Engagement

The design of this compound as a bifunctional inhibitor underscores the importance of specific pharmacophoric elements for achieving dual target engagement. The core strategy involved integrating distinct chemical moieties responsible for MEK and PI3K inhibition into a single molecule. The triazine core, characteristic of certain PI3K inhibitors like ZSTK474, serves as a crucial pharmacophoric element for PI3K inhibition. wikipedia.org

The successful bifunctional activity of this compound is attributed to the strategic tethering of a MEK-targeting pharmacophore to this PI3K-inhibitory scaffold. This design allows this compound to concurrently engage both MEK1 and the Class I PI3K isoforms, thereby offering a more comprehensive blockade of these interconnected signaling pathways. The precise arrangement and linker chemistry between these pharmacophoric elements are critical for maintaining and enhancing the inhibitory potency against both targets. wikipedia.org

Synthetic Approaches and Methodologies for this compound Analogues

The synthesis of this compound and its analogues primarily involved a modular approach, where known inhibitors or their derivatives of one pathway were chemically linked to components targeting the other pathway. A key methodology involved the tethering of a MEK-targeting inhibitor to the triazine core of PI3K inhibitor analogs, specifically utilizing a short PEG linker. This approach allowed for the systematic modification and optimization of the bifunctional compounds. wikipedia.org

Further synthetic explorations focused on modifying existing PI3K inhibitors. For instance, a series of ZSTK474 derivatives were synthesized, incorporating various 2-aminoethyl functionalities as replacements for the morpholine group. These modifications were crucial for probing the SAR and identifying optimal structural features that maintained or improved PI3K inhibition, which in turn guided the development of more effective bifunctional inhibitors like this compound. wikipedia.org

Molecular and Cellular Pharmacology of St 168

Comparative Analysis of Signaling Pathway Modulation

ST-168 vs. ST-162 in Signaling Inhibition

This compound was developed as an improved lead compound over ST-162, demonstrating enhanced inhibitory activity against both MEK1 and various Class I PI3K isoforms in in vitro enzymatic inhibition assays nih.govcolab.wsresearchgate.net. The design of both ST-162 and this compound incorporated the ethoxyhydroxamate structural element, which is critical for MEK1 inhibition and is also found in the potent MEK1 inhibitor PD0325901 nih.gov.

In enzymatic assays, this compound exhibited an IC50 of 182 nM for MEK1 inhibition, representing a 2.2-fold improvement compared to ST-162, which had an IC50 of 398 nM nih.govresearchgate.net. Furthermore, this compound demonstrated superior inhibition across all four Class I PI3K isoforms when compared to ST-162. Specifically, this compound showed a 2.8-fold improvement in inhibiting PI3Kα, a 2.7-fold improvement for PI3Kβ, a notable 23-fold improvement for PI3Kδ, and a 2.5-fold improvement for PI3Kγ nih.govcolab.wsresearchgate.net.

Beyond enzymatic inhibition, this compound also demonstrated superior cellular and in vivo efficacy. In an A375 melanoma spheroid tumor model, this compound exhibited superior tumoricidal efficacy over ST-162 nih.govcolab.wsresearchgate.net. In an in vivo tumor therapy study using an A375 melanoma mouse model, oral administration of this compound proved comparatively more effective than ST-162 in promoting tumor control, confirming its bioavailability and efficacy in achieving combined MEK1/PI3K inhibition in vivo nih.govcolab.wsresearchgate.net. Statistical analysis of tumor volume changes between the ST-162 and this compound treatment groups showed a significant difference (p ≤ 0.05) at the final time point, highlighting this compound's superior in vivo activity in suppressing MEK1/PI3K kinase activities in solid tumors nih.gov. Both ST-162 and this compound demonstrated dose-dependent inhibition of both MEK and PI3K signaling in retinal cell lines nih.govresearchgate.netcolab.ws.

Table 1: Comparative Enzymatic Inhibition (IC50) of this compound vs. ST-162

CompoundMEK1 IC50 (nM)PI3Kα Fold Improvement (vs. ST-162)PI3Kβ Fold Improvement (vs. ST-162)PI3Kδ Fold Improvement (vs. ST-162)PI3Kγ Fold Improvement (vs. ST-162)
This compound182 nih.gov2.8 nih.govcolab.wsresearchgate.net2.7 nih.govcolab.wsresearchgate.net23 nih.govcolab.wsresearchgate.net2.5 nih.govcolab.wsresearchgate.net
ST-162398 nih.gov1 (Baseline)1 (Baseline)1 (Baseline)1 (Baseline)

This compound vs. Monotherapeutic MEK Inhibition (e.g., PD0325901)

PD0325901 is a well-characterized prototype MEK1 inhibitor, known for its potency nih.gov. In enzymatic assays, PD0325901 demonstrates an IC50 for MEK1 inhibition of 15 nM nih.gov. In contrast, this compound exhibits a MEK1 enzymatic inhibition of 182 nM nih.gov. This indicates that while this compound effectively inhibits MEK1 as part of its bifunctional mechanism, PD0325901, as a dedicated monotherapeutic MEK inhibitor, shows higher potency in isolated MEK1 enzymatic inhibition nih.gov. PD0325901 is further described as a selective and non-ATP-competitive MEK inhibitor with an IC50 of 0.33 nM, indicating its high potency in inhibiting ERK1 and ERK2 phosphorylation cenmed.comguidetopharmacology.org.

In cellular studies, retinal cell lines treated with this compound exhibited dose-dependent inhibition of MEK signaling nih.govresearchgate.netcolab.ws. However, in a retinoblastoma Y79 cell model, MEK inhibition by PD0325901 alone had minimal impact on cell survival arvojournals.org.

Table 2: Comparative MEK1 Enzymatic Inhibition (IC50) of this compound vs. PD0325901

CompoundTargetMEK1 IC50 (nM)
This compoundMEK1182 nih.gov
PD0325901MEK115 nih.gov

This compound vs. Monotherapeutic PI3K Inhibition (e.g., ZSTK474)

ZSTK474 serves as a prototype pan-PI3K inhibitor, demonstrating robust inhibitory activity across all four Class I PI3K isoforms nih.gov. ZSTK474 exhibits IC50 values ranging from 3.9 nM to 20.8 nM for these isoforms, with a 3- to 5-fold greater selectivity towards the PI3Kα and PI3Kδ isoforms nih.gov.

The design of this compound involved modifications to a ZSTK474 analogue. Specifically, replacing a morpholine (B109124) group in ZSTK474 with piperazine (B1678402) to create an analogue (compound 2, a precursor to ST-162/ST-168 scaffold) resulted in a significant reduction in PI3K inhibition, including a 36-fold reduction for PI3Kα and PI3Kδ, and over 70-fold lower inhibition for PI3Kβ and PI3Kγ nih.gov. Despite this, the subsequent development of this compound, which links a MEK pharmacophore to this modified scaffold, led to improved PI3K isoform inhibition compared to ST-162, particularly a 2.8-fold improvement in PI3Kα and a 23-fold improvement in PI3Kδ inhibition nih.gov.

In cellular contexts, retinal cell lines treated with this compound demonstrated dose-dependent inhibition of PI3K signaling nih.govresearchgate.netcolab.ws. In Y79 retinoblastoma cells, PI3K inhibition by ZSTK474 resulted in increased cell death within 72 hours arvojournals.org.

Table 3: Comparative PI3K Isoform Inhibition (IC50) of ZSTK474 and Relative Improvement by this compound

CompoundPI3K IsoformIC50 (nM) for ZSTK474Fold Improvement of this compound over ST-162
ZSTK474PI3Kα3.9 - 20.8 (range) nih.govN/A
PI3Kβ3.9 - 20.8 (range) nih.govN/A
PI3Kδ3.9 - 20.8 (range) nih.govN/A
PI3Kγ3.9 - 20.8 (range) nih.govN/A
This compoundPI3KαN/A2.8 nih.govcolab.wsresearchgate.net
PI3KβN/A2.7 nih.govcolab.wsresearchgate.net
PI3KδN/A23 nih.govcolab.wsresearchgate.net
PI3KγN/A2.5 nih.govcolab.wsresearchgate.net

This compound vs. Combined Monotherapy (Cocktail Inhibition)

A key advantage of bifunctional inhibitors like this compound is their ability to achieve dual pathway inhibition with potentially different cellular outcomes compared to the combined administration of two separate monotherapeutic agents. Research indicates that this compound and ST-162 demonstrate reduced cell death and caspase activity in retinal cell lines when compared to inhibition achieved by monotherapies or their combinations nih.govresearchgate.net.

Specifically, in 661W retinal cells, a cocktail of PD0325901 and ZSTK474 led to a significant increase in cell death, exceeding 75% within 24 hours nih.gov. In stark contrast, treatment with bifunctional inhibitors ST-162 and this compound resulted in increased cell survival, with over 50% survival observed compared to the near-total cell death induced by the PD0325901 and ZSTK474 cocktail at 24 hours nih.gov. This suggests that while individual inhibitors or their simple combinations might induce substantial cellular toxicity, the bifunctional design of this compound may offer a more nuanced or favorable cellular response.

Table 4: Comparative Cellular Effects in Retinal Cell Lines (661W)

Treatment GroupEffect on Cell Death (24h)Caspase Activity
PD0325901 + ZSTK474 Cocktail>75% cell death nih.govIncreased nih.gov
ST-162 or this compound (Bifunctional)>50% survival nih.govReduced nih.gov

Preclinical Efficacy Studies of St 168 in Disease Models

In Vitro Efficacy in Cancer Cell Lines

ST-168's inhibitory effects have been evaluated in several cancer cell lines, demonstrating its capacity to interfere with crucial cellular processes.

This compound, along with its precursor ST-162, exhibited dose-dependent inhibition of both MEK and PI3K signaling pathways in retinal cell lines. Specifically, studies using 661W photoreceptor cells and ARPE-19 adult retinal pigment epithelium cells showed that treatment with increasing concentrations of this compound led to a dose-dependent inhibition of AKT and ERK phosphorylation nih.govciteab.comguidetopharmacology.org. This compound demonstrated improved activity against MEK in both 661W and ARPE-19 cell types when compared to ST-162 citeab.com. In in vitro enzymatic inhibition assays, this compound showed a 2.2-fold improvement in MEK1 inhibition compared to ST-162 nih.govcenmed.comfishersci.co.uk. Furthermore, this compound exhibited enhanced inhibition towards various PI3K isoforms, with a 2.8-fold improvement for PI3Kα, 2.7-fold for PI3Kβ, 23-fold for PI3Kδ, and 2.5-fold for PI3Kγ, all relative to ST-162 nih.govcenmed.comfishersci.co.uk. The inhibitory effects of this compound on MEK and PI3K activities in vitro were comparable to those observed with the combined administration of the monotherapeutic agents PD0325901 and ZSTK474 citeab.com.

Table 1: Fold Improvement in Enzymatic Inhibition of this compound vs. ST-162

TargetFold Improvement (this compound vs. ST-162) nih.govcenmed.comfishersci.co.uk
MEK12.2
PI3Kα2.8
PI3Kβ2.7
PI3Kδ23
PI3Kγ2.5

In the Y79 human retinoblastoma cell line, ST-162 and this compound demonstrated a mixed effect on cell survival harvard.edu. Investigations revealed that while PI3K inhibition by ZSTK474 resulted in increased cell death, MEK inhibition by PD0325901 had minimal impact on cell survival harvard.edu. Interestingly, the cell death induced by ZSTK474 was reversed when cells were treated with a combination of ZSTK474 and PD0325901 harvard.edu. The mixed effect of ST-162 and this compound on Y79 cell survival was attributed to the variable potency of these bifunctional inhibitors against the PI3K and MEK pathways in this specific cell model harvard.edu.

This compound demonstrated superior tumoricidal efficacy when compared to ST-162 in an A375 melanoma spheroid tumor model nih.govcenmed.comfishersci.co.uktranscriptionfactor.orgnih.gov. This indicates that this compound is more effective in controlling tumor growth in a three-dimensional in vitro environment that more closely mimics in vivo tumor architecture.

Effects on Tumor Cell Survival and Proliferation in Retinoblastoma Cell Models (e.g., Y79)

In Vivo Efficacy in Animal Models

Beyond in vitro studies, the efficacy of this compound has been further evaluated in various in vivo animal models.

In mouse xenograft models of melanoma utilizing the A375 cell line, this compound proved to be comparatively more effective than ST-162 in promoting tumor control nih.govfishersci.co.uktranscriptionfactor.org. This efficacy was observed following oral administration, confirming the bioavailability of this compound and its ability to achieve combined in vivo MEK1/PI3K inhibition nih.govfishersci.co.uk.

While direct efficacy data for this compound in colorectal mouse xenograft models were not explicitly detailed in the provided information, its related compound, ST-162, has shown promising results in this area. Treatment with ST-162 in colorectal mouse xenograft models, particularly those with mutant KRAS or BRAF addiction, resulted in tumor regression wikipedia.org. As this compound is described as an improved bifunctional MEK/PI3K inhibitor compared to ST-162, these findings for ST-162 suggest a potential for similar or enhanced efficacy for this compound within the same class of compounds nih.govcenmed.comfishersci.co.uk.

Assessment of Compound Bioavailability in Animal Models

Preclinical studies are crucial in drug development to understand how a compound behaves within a living system, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Bioavailability, a critical pharmacokinetic parameter, quantifies the fraction of an administered dose of unchanged drug that reaches the systemic circulation. This assessment in animal models provides essential insights into a compound's potential for oral administration and its systemic exposure.

In the context of this compound, its bioavailability has been investigated and confirmed in preclinical animal models. Specifically, a tumor therapy study conducted in an A375 melanoma mouse model demonstrated that this compound, when administered orally, was comparatively more effective than a related compound (ST-162) in promoting tumor control. This finding directly confirmed the bioavailability and efficacy of this compound in achieving combined in vivo MEK1/PI3K inhibition following oral administration. nih.gov

While the bioavailability of this compound was confirmed through its observed in vivo efficacy in a mouse model, detailed quantitative pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), or the absolute bioavailability percentage (F%) were not explicitly detailed in the publicly available research findings from the conducted searches. Such detailed data typically involve comprehensive analyses of plasma concentrations over time following both oral and intravenous administration to determine the extent and rate of absorption.

General Overview of Bioavailability Assessment in Animal Models

Bioavailability studies in animal models typically involve:

Absorption: Evaluating the rate and extent to which the compound enters the systemic circulation from the site of administration. For oral administration, this involves traversing the gastrointestinal tract.

Distribution: Analyzing how the compound spreads throughout the body, including its partitioning into various tissues and organs.

Metabolism: Investigating the biochemical transformations of the compound within the body, often by liver enzymes, which can affect its activity and elimination.

Excretion: Determining the routes and rates by which the compound and its metabolites are eliminated from the body, typically via urine or feces.

Methodologies for Preclinical Research on St 168

Biochemical and Molecular Techniques

Caspase Activity Assays (for apoptotic signaling)

Caspase activity assays are fundamental tools in preclinical research for evaluating apoptotic signaling, as caspases are a family of proteases central to programmed cell death. cancerdiagnosisprognosis.orgmdpi.commdpi.com Activation of initiator caspases can lead to the activation of effector caspases, such as caspase-3 and caspase-7, which are quantified in these assays to measure apoptosis. cancerdiagnosisprognosis.org

In the context of ST-168, caspase activity assays were performed to evaluate its dose-dependent in vitro toxicity in retinal cell lines, specifically 661W and ARPE-19 cells. wikipedia.orgguidetopharmacology.org These assays were conducted to assess the compound's ocular toxicity profile rather than its pro-apoptotic effects on tumor cells. The results indicated that this compound, along with ST-162 (another bifunctional inhibitor), demonstrated a reduction in cell death and caspase activity in these retinal cell lines when compared with monotherapies and their combinations. wikipedia.orgguidetopharmacology.org This finding suggests a favorable ocular toxicity profile for this compound by minimizing apoptotic signaling in normal retinal cells. wikipedia.orgguidetopharmacology.org

Table 1: Caspase Activity Assay Findings for this compound in Retinal Cell Lines

Cell LineCompoundObserved Effect on Caspase ActivityContextSource
661WThis compoundReducedOcular Toxicity Evaluation wikipedia.orgguidetopharmacology.org
ARPE-19This compoundReducedOcular Toxicity Evaluation wikipedia.orgguidetopharmacology.org

In Vivo Animal Model Systems

In vivo animal models are indispensable for assessing the efficacy and safety of drug candidates in a complex biological system, providing insights into drug behavior that cannot be fully replicated in vitro. harvard.edu

Mouse xenograft models are widely utilized in cancer research to evaluate the efficacy of novel therapeutic agents in controlling tumor growth. These models involve implanting human cancer cells or tissues into immunodeficient mice, allowing for the study of tumor biology and the preclinical testing of new drugs. cenmed.com

This compound has been evaluated for its tumor control capabilities in various mouse xenograft models. In an A375 melanoma mouse model, this compound demonstrated superior effectiveness in promoting tumor control when administered orally, in comparison to ST-162. wikipedia.orgguidetopharmacology.org Furthermore, this compound was assessed in vivo against a U87MG human glioblastoma tumor xenograft model, utilizing Rag1(-/-) mice. In this model, this compound significantly reduced cancer growth by 81% when administered via intraperitoneal injection at a dose of 50 mg/kg, on a daily schedule for 10 days, compared to untreated control groups. wikipedia.org

Table 2: Tumor Control Evaluation of this compound in Mouse Xenograft Models

Tumor ModelMouse StrainAdministration RouteKey FindingSource
A375 MelanomaMouse model (unspecified strain)OralMore effective than ST-162 in promoting tumor control wikipedia.orgguidetopharmacology.org
U87MG GlioblastomaRag1(-/-) miceIntraperitoneal injectionReduced cancer growth by 81% compared to controls wikipedia.org

Rabbit preclinical models are frequently employed in ocular system studies due to their eye size, internal structure, and optical system, which share anatomical and biochemical similarities with human eyes. This makes them particularly useful for preclinical drug efficacy and safety evaluations, especially for assessing ocular toxicity and novel drug delivery approaches.

The in vivo ocular toxicity profile of this compound was assessed in Dutch-Belted rabbits. wikipedia.orgguidetopharmacology.org This involved intravitreal injection of the compound, followed by comprehensive ocular examinations and histological analysis of enucleated eyes. wikipedia.orgguidetopharmacology.org The studies revealed that this compound, along with ST-162, exhibited a more favorable ocular toxicity profile compared to the MEK inhibitor PD0325901. wikipedia.orgguidetopharmacology.org This finding supports the continued development of this compound as a potential therapeutic agent, particularly given that previous MEK inhibitors have shown dose-limiting ocular toxicity in clinical studies. wikipedia.orgguidetopharmacology.org

Table 3: Ocular System Studies of this compound in Rabbit Preclinical Models

Animal ModelAdministration RouteAssessment MethodKey FindingSource
Dutch-Belted RabbitsIntravitreal injectionOcular examination, histological analysisMore favorable ocular toxicity profile compared to PD0325901 wikipedia.orgguidetopharmacology.org

Future Directions and Research Opportunities

Exploration of ST-168's Potential in Other Preclinical Disease Models

While this compound has shown superior tumoricidal efficacy in A375 melanoma spheroid and mouse models, its potential extends to other preclinical disease models where MEK and PI3K pathways are implicated. transcriptionfactor.org Given the widespread dysregulation of these pathways in various malignancies, future investigations could explore this compound's efficacy in different cancer types. For instance, MEK inhibitors have demonstrated activity in glioblastoma and other cancers with BRAF, RAS, or NF1 mutations. nih.gov This suggests that this compound, as a bifunctional MEK/PI3K inhibitor, could be a candidate for evaluation in models of non-small cell lung cancer, breast cancer, and prostate cancer, among others. nih.govciteab.comcenmed.comfishersci.co.uk

Table 1: Current and Potential Preclinical Disease Models for this compound

Disease Model (Current)Key Findings (this compound)Potential Disease Models (Future Exploration)Rationale for Exploration
A375 MelanomaSuperior tumoricidal efficacy in spheroid and mouse models. transcriptionfactor.orgGlioblastomaMEK pathway dysregulation. nih.gov
Non-Small Cell Lung Cancer (NSCLC)PI3K pathway involvement. nih.gov
Breast CancerFrequent PI3K/AKT/mTOR pathway disruption. invivochem.com
Prostate CancerMEK/PI3K pathway involvement in progression. citeab.com

Advanced Mechanistic Studies on Specific Isoform Selectivity and Binding Kinetics

This compound has demonstrated improved inhibitory activity against MEK1 and all four Class I PI3K isoforms (α, β, δ, and γ) compared to ST-162. transcriptionfactor.org A deeper understanding of its precise binding kinetics, including association (kon) and dissociation (koff) rates, and target residence time, is crucial for optimizing its pharmacological profile. wikipedia.orgnih.gov The complexity of PI3K isoform selectivity, influenced by non-conserved residues, conformational flexibility, and hydrogen bond networks within the ATP binding site, necessitates detailed structural and biochemical studies. guidetopharmacology.org Future research should employ advanced kinetic profiling assays and structural biology techniques to delineate the exact molecular interactions governing this compound's selectivity and potency across its targets and potential off-targets. wikipedia.org

Table 2: this compound's Improved Isoform Inhibition (vs. ST-162)

Kinase TargetFold Improvement in Inhibition (this compound vs. ST-162)
MEK12.2-fold transcriptionfactor.org
PI3Kα2.8-fold transcriptionfactor.org
PI3Kβ2.7-fold transcriptionfactor.org
PI3Kδ23-fold transcriptionfactor.org
PI3Kγ2.5-fold transcriptionfactor.org

Development of Next-Generation Bifunctional Kinase Inhibitors Based on this compound Scaffold

This compound's development from a previous lead compound (ST-162) highlights its potential as a scaffold for designing next-generation bifunctional kinase inhibitors. transcriptionfactor.org Scaffold hopping, a strategy involving the modification of core structures, can lead to novel chemical entities with improved efficacy and pharmacokinetic properties. wikipedia.orgharvard.edu Future research could focus on rationally modifying the this compound scaffold to enhance its potency, optimize selectivity for specific isoforms, improve bioavailability, and potentially overcome mechanisms of drug resistance. This involves exploring diverse "exit vectors" and three-dimensional scaffold modifications to fine-tune interactions with target kinases. harvard.edu

Investigation of Synergistic Effects with Other Preclinical Therapeutic Agents

Given that kinase inhibitors are frequently employed in combination therapies to enhance anti-tumor activity and circumvent drug resistance, investigating this compound's synergistic effects with other preclinical therapeutic agents presents a significant research avenue. nih.gov Potential combination partners include:

Radiotherapy: Preclinical studies have shown that targeted therapies, including kinase inhibitors, can radiosensitize tumors. nih.gov

Immunotherapy: Combining MEK/PI3K inhibition with immune checkpoint inhibitors could modulate the tumor microenvironment, enhance immune cell infiltration, and improve anti-tumor immune responses. nih.gov

Chemotherapy: Synergy with conventional chemotherapeutic agents could lead to enhanced cell death and overcome resistance mechanisms.

Other Targeted Therapies: Combining this compound with inhibitors of other oncogenic pathways could provide more comprehensive blockade of cancer cell growth and survival.

Preclinical models would be essential to identify optimal combinations, dosing schedules, and the underlying mechanisms of synergy.

Integration with Advanced Imaging and "Omics" Technologies for Deeper Biological Characterization (e.g., Spatial Transcriptomics in Drug Discovery)

The integration of advanced imaging and "omics" technologies, particularly spatial transcriptomics, offers unprecedented opportunities for a deeper biological characterization of this compound's effects. Spatial transcriptomics allows for the high-resolution analysis of gene expression patterns within intact tissue sections, providing crucial insights into cellular heterogeneity, tissue organization, and cell-cell interactions within the tumor microenvironment.

Future research with this compound could utilize these technologies to:

Elucidate Drug Mechanism in Context: Understand how this compound impacts gene expression and cellular states within the complex spatial architecture of tumors.

Identify Biomarkers: Discover spatial biomarkers of response or resistance to this compound treatment, which could inform patient stratification in future clinical development.

Characterize Tumor Microenvironment Changes: Analyze how this compound alters the cellular composition and molecular landscape of the tumor microenvironment, including immune cell infiltration and stromal interactions.

Explore Multi-Omics Integration: Combine spatial transcriptomics with other omics modalities (e.g., spatial proteomics, single-cell multi-omics) to gain a comprehensive understanding of molecular changes at the genomic, epigenomic, transcriptomic, and proteomic levels in response to this compound. This would enable the interrogation of rare cell subpopulations and deciphering gene regulatory relationships related to tumor heterogeneity.

Q & A

Q. What is the molecular mechanism of ST-168 as a bifunctional MEK/PI3K inhibitor?

this compound inhibits MEK1 (via binding to its allosteric catalytic site) and PI3Kδ (via catalytic site interactions), as demonstrated by structural analysis (PDB codes: 1S9J and 2WXK). Hydrogen bonding with MEK1 residues (e.g., Ser212) and PI3Kδ residues (e.g., Val828) stabilizes its binding . In A375 melanoma cells, it fully suppresses ERK1/2 phosphorylation (MEK inhibition) and AKT phosphorylation (PI3K inhibition), confirming dual pathway targeting .

Q. How does this compound compare to other MEK/PI3K inhibitors in isoform selectivity?

this compound shows improved isoform selectivity for PI3Kδ (23-fold higher inhibition vs. PI3Kα/β/γ) and MEK1 (2.2-fold improvement over earlier analogs like ST-162). This specificity is critical for minimizing off-target effects in kinase signaling studies .

Q. What experimental methods validate this compound’s cellular efficacy?

Key assays include:

  • Western blotting for ERK1/2 and AKT phosphorylation .
  • 3D tumor spheroid models to assess cytotoxicity (e.g., dead-cell fluorescence staining after 72-hour treatment) .
  • Enzyme activity assays (IC₅₀ values for MEK1 and PI3Kδ) to confirm target engagement .

Advanced Research Questions

Q. How should researchers design dose-response studies to address this compound’s ocular toxicity observed in preclinical models?

  • Use H&E staining to evaluate retinal tissue integrity across doses (e.g., 1 mg vs. 4 mg in murine models) .
  • Incorporate control groups with DMSO and reference inhibitors (e.g., PD0325901) to isolate this compound-specific effects .
  • Monitor cellular apoptosis markers (e.g., caspase-3 activation) to correlate toxicity with mechanistic pathways .

Q. What methodological considerations resolve contradictions between in vitro potency and in vivo efficacy data?

  • Pharmacokinetic profiling : Assess bioavailability and tissue distribution, as this compound’s cLogP (5.1) approaches the threshold for optimal oral absorption .
  • Tumor microenvironment models : Use patient-derived xenografts (PDX) to evaluate stromal interactions that may dampen efficacy observed in vitro .
  • Combination therapy screens : Test this compound with immune checkpoint inhibitors to overcome potential resistance mechanisms .

Q. How can researchers optimize this compound synthesis for reproducibility?

  • Follow the published route: React t-Boc-protected NHO-(CH₂CH₂O)₃CH₂CH₂COOH with PyBop/DIEA in THF:DCM (1:1).
  • Monitor reaction purity via HPLC and confirm structure with NMR (e.g., ¹H and ¹³C spectra for tert-butyl and ether linkages) .
  • Adhere to QC thresholds : ≥95% purity (by LC-MS) and residual solvent limits (e.g., <500 ppm DCM) per ICH guidelines .

Q. What statistical approaches are critical for analyzing this compound’s dual-target inhibition data?

  • Synergy analysis : Use the Chou-Talalay method (Combination Index) to quantify MEK/PI3K pathway interactions .
  • Dose-response modeling : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Multivariate regression : Account for confounding variables (e.g., cell line heterogeneity) in tumor spheroid assays .

Methodological Challenges & Data Interpretation

Q. How should researchers address variability in PI3K isoform inhibition assays?

  • Standardize enzyme sources (e.g., recombinant human isoforms) and ATP concentrations (near Km values) .
  • Include positive controls (e.g., LY294002 for PI3Kα/β) and validate assays with orthogonal methods (e.g., cellular thermal shift assays) .

Q. What strategies validate this compound’s target specificity in complex biological systems?

  • CRISPR/Cas9 knockout models : Silence MEK1 or PI3Kδ to confirm on-target effects .
  • Chemical proteomics : Use affinity-based pull-down assays with this compound analogs (e.g., biotinylated probes) to identify off-target binding .

Q. How can conflicting data on this compound’s cytotoxicity in 2D vs. 3D models be reconciled?

  • Assess nutrient penetration gradients in 3D spheroids using hypoxia markers (e.g., HIF-1α) .
  • Compare apoptosis pathways (e.g., PARP cleavage) across models to identify microenvironment-dependent mechanisms .

Reproducibility & Reporting Standards

Q. What minimal data must be reported to ensure reproducibility of this compound studies?

  • Synthetic protocols : Solvent ratios, reaction times, and purification steps .
  • Biological assays : Cell passage numbers, serum lot numbers, and instrument calibration details .
  • Statistical metadata : Exact n-values, software versions, and significance thresholds (e.g., p < 0.05, two-tailed t-test) .

Q. How should researchers structure publications to meet journal guidelines for this compound studies?

  • Follow CONSORT for in vivo studies (e.g., randomization, blinding) and ARRIVE 2.0 for animal models .
  • Include supplementary data for raw spectra, dose-response curves, and statistical code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.